molecular formula C10H13NO B11919572 (1-Methylindolin-3-yl)methanol

(1-Methylindolin-3-yl)methanol

Cat. No.: B11919572
M. Wt: 163.22 g/mol
InChI Key: YTRYLAQHCCTMTI-UHFFFAOYSA-N
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Description

(1-Methylindolin-3-yl)methanol (CAS 795275-62-6) is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It belongs to the class of indolines, which are aromatic heterocyclic structures of significant interest in synthetic organic and medicinal chemistry . The indoline scaffold is a privileged structure frequently found in pharmaceuticals and numerous biologically active compounds . Indoline forms the core of various natural products and bioactive molecules, including strychnine, tryptanthrins, and compounds with demonstrated antitumor and antiviral activities . As a building block, this compound offers researchers a versatile intermediate for constructing more complex molecules, particularly in the exploration of structure-activity relationships during drug discovery campaigns . This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic procedures of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1-methyl-2,3-dihydroindol-3-yl)methanol

InChI

InChI=1S/C10H13NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3

InChI Key

YTRYLAQHCCTMTI-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C21)CO

Origin of Product

United States

Reactivity and Chemical Transformations of 1 Methylindolin 3 Yl Methanol

Oxidation Reactions of the Hydroxymethyl Moiety

The hydroxymethyl group attached to the chiral center at C3 of the indoline (B122111) ring is susceptible to oxidation. Studies on the closely related indole-3-methanol provide significant insight into these oxidative pathways, which can be initiated both electrochemically and through chemical reagents.

The electrochemical oxidation of indole-3-methanol has been investigated in phosphate (B84403) buffers using pyrolytic graphite (B72142) electrodes. rsc.orgresearchgate.net The process is understood to occur through an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. rsc.org In this mechanism, the initial electrochemical step involves the loss of an electron from the indole (B1671886) ring, followed by a chemical reaction of the resulting radical cation and a subsequent electron transfer. The kinetics of the UV-absorbing intermediate species generated during this process have been observed to decay in a pseudo-first-order reaction. rsc.orgresearchgate.net Due to the electron-rich nature of the indole nucleus, it is readily oxidized. wikipedia.org This electrochemical approach offers a method to access 2-oxindoles from 3-substituted indoles, a transformation that often requires stoichiometric amounts of chemical oxidants. rsc.org

Chemical oxidation of indole-3-methanol, for instance using persulfate, has also been studied. rsc.orgresearchgate.net The reaction with persulfate demonstrates pseudo-first-order kinetics, being first-order with respect to the indole-3-methanol substrate. rsc.org A second-order rate constant of (0.13 ± 0.005) dm³ mol⁻¹ s⁻¹ has been determined for this specific reaction. rsc.orgresearchgate.net Simple oxidants like N-bromosuccinimide are known to selectively oxidize the parent indole to oxindole. wikipedia.org These studies provide a framework for understanding the likely oxidation products of the hydroxymethyl group in (1-Methylindolin-3-yl)methanol, which would primarily yield the corresponding aldehyde or carboxylic acid, depending on the reaction conditions.

Oxidation Method Substrate Key Findings
Electrochemical OxidationIndole-3-methanolFollows an ECE mechanism; intermediate decay is pseudo-first-order. rsc.orgresearchgate.net
Persulfate-Mediated OxidationIndole-3-methanolExhibits pseudo-first-order kinetics; second-order rate constant is (0.13 ± 0.005) dm³ mol⁻¹ s⁻¹. rsc.orgresearchgate.net

Reactions Involving the Indoline Nitrogen Atom

The nitrogen atom in the indoline ring is a key site for reactivity, particularly for alkylation reactions. Although this compound is already methylated, understanding the mechanisms of N-alkylation is crucial for the synthesis of this compound and its derivatives.

N-methylation is a fundamental transformation in synthetic chemistry. acs.org Traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate. researchgate.net Modern approaches have focused on using methanol (B129727) as a more sustainable C1 building block. acs.orgorganic-chemistry.org For instance, a silver-loaded titanium dioxide (Ag/TiO₂) photocatalyst can facilitate the N-methylation of various amines with methanol at room temperature, a method that tolerates a wide range of functional groups. organic-chemistry.org Another mild method involves using methyl trifluoroacetate (B77799) with a base like potassium t-butoxide in DMF. researchgate.net The indoline nitrogen, being a secondary amine before methylation, is readily alkylated under these conditions.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a powerful and sustainable strategy for C-N bond formation using alcohols as alkylating agents. acs.orgresearchgate.net This process is often catalyzed by transition metal complexes, including those based on earth-abundant metals like iron. acs.orgcardiff.ac.uk

The general mechanism involves several key steps:

Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol (e.g., methanol) to form a transient aldehyde (formaldehyde) and a metal-hydride species. acs.orgcardiff.ac.uk

Condensation: The amine (the indoline nitrogen) condenses with the in situ-generated aldehyde to form an enamine or iminium ion intermediate.

Reduction: The metal-hydride species then returns the hydrogen to the intermediate, resulting in the methylated amine and regeneration of the active catalyst. acs.orgcardiff.ac.uk

This catalytic cycle avoids the use of stoichiometric and often toxic methylating agents, making it an environmentally benign process. acs.org Mechanistic experiments have provided evidence for the involvement of iron-hydride species and the role of methanol as the methylating agent in these catalytic processes. acs.orgcardiff.ac.uk

Catalytic System Substrates Methylating Agent Key Mechanistic Feature
Knölker-type Iron ComplexAmines, Indoles, KetonesMethanolFormation of a transient reactive formaldehyde (B43269) intermediate and an iron-hydride species. acs.orgcardiff.ac.uk
Ag/TiO₂ (Photocatalyst)AminesMethanolOperates at room temperature under UV-vis light. organic-chemistry.org

Transformations of the Indoline Ring System

The indoline scaffold itself can undergo various chemical transformations, allowing for the synthesis of more complex heterocyclic structures. The stability of the aromatic indole system often drives reactions that lead to its re-aromatization from the saturated indoline ring.

Indolines can be synthesized through the reduction of the corresponding indoles, for example, using zinc and hydrochloric acid. pharmaguideline.com The indoline ring can also be constructed through various cyclization strategies, such as palladium-catalyzed intramolecular amination reactions. organic-chemistry.org

More complex transformations include ring expansion cascades. For example, specific indole derivatives can be converted into functionalized quinolines through a three-step cascade process promoted by a thiol reagent. nih.gov This process involves a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While starting from an indole, such transformations highlight the potential for significant skeletal rearrangements of the core heterocyclic system, which could be adapted for indoline derivatives. Furthermore, iridium-catalyzed C-H and N-H bond functionalizations of indolines allow for the introduction of various alkyl groups at the C3 position and the nitrogen atom. organic-chemistry.org

Annulation Reactions

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a key strategy for elaborating the core structure of this compound. Research into related indole compounds has demonstrated the feasibility of such transformations. For example, a transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes has been developed for the synthesis of indolo[3,2-b]quinolines. beilstein-journals.org Although this reaction involves an indol-2-ylmethyl system, it highlights a synthetic pathway where an indole derivative serves as a three-carbon component in the construction of a new six-membered ring.

More directly related, the Fischer indole synthesis is a classic and versatile annulation method for constructing the indole ring itself. One novel synthesis of [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone employs a Fischer indole cyclization of 1-(4-benzoylphenyl)propan-1-one. orientjchem.org This reaction proceeds through the formation of a hydrazone, followed by cyclization in the presence of a Lewis acid catalyst like boron trifluoride ethyl etherate. orientjchem.org While this example builds the indole ring rather than starting with a pre-formed indoline, it illustrates a fundamental annulation strategy prevalent in indole chemistry.

A summary of a relevant annulation reaction leading to a fused indole system is presented below:

ReactantsReagents/ConditionsProductYield
1-(4-benzoylphenyl)propan-1-one, PhenylhydrazineBoron trifluoride ethyl etherate in acetic acid[4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanoneHigh

Derivatization Strategies for this compound

The hydroxyl group of this compound is a primary site for derivatization, allowing for the introduction of various functional groups to modulate the molecule's physicochemical and biological properties. Common derivatization strategies for hydroxyl groups include acylation, etherification, and substitution reactions. researchgate.net

A notable example of derivatization involves the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. rsc.org In this multi-step synthesis, (1-Methyl-1H-indol-3-yl)methanol is first converted to a more reactive intermediate, which is then coupled with N-(3,4,5-trimethoxyphenyl)acetamide. This is followed by further modifications to introduce pyrazolyl or triazolyl moieties, demonstrating a sophisticated derivatization cascade. rsc.org

The general steps for such a derivatization can be summarized as follows:

Activation of the Hydroxyl Group: The hydroxyl group of this compound is typically converted into a better leaving group, such as a halide or a sulfonate ester, to facilitate subsequent nucleophilic substitution.

Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile, in this case, the nitrogen atom of N-(3,4,5-trimethoxyphenyl)acetamide, to form a new carbon-nitrogen bond.

Further Functionalization: The resulting secondary amine can be further derivatized, for instance, by acylation, to introduce additional structural diversity.

A representative reaction scheme for the derivatization is shown below:

Starting MaterialReagent 1IntermediateReagent 2Final Product Class
(1-Methyl-1H-indol-3-yl)methanolActivating Agent (e.g., SOCl₂)(1-Methyl-1H-indol-3-yl)methyl chlorideN-(3,4,5-trimethoxyphenyl)acetamideN-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)amine

This amine intermediate can then undergo further reactions, such as acylation with chloroacetyl chloride followed by substitution with pyrazole (B372694) or triazole, to yield the final acetamide (B32628) derivatives. rsc.org

The development of microflow technologies has also enabled the rapid generation of highly reactive (1H-indol-3-yl)methyl electrophiles from the corresponding methanol, allowing for efficient nucleophilic substitution with a variety of N-, S-, and C-nucleophiles under mild conditions. nih.gov This approach overcomes challenges associated with the instability of such electrophiles in batch synthesis. nih.gov

Mechanistic Investigations and Theoretical Studies

Elucidation of Reaction Mechanisms in (1-Methylindolin-3-yl)methanol Synthesis

The synthesis of this compound and related indole (B1671886) derivatives often involves complex reaction pathways. One notable method for the synthesis of related indole structures is the Fischer indole synthesis. This reaction proceeds through the reaction of a hydrazine (B178648) with an N,O-acetal in the presence of an acid catalyst, leading to the formation of a tetracyclic indoline (B122111) intermediate. rsc.org Another approach involves the Ullmann coupling reaction to construct key precursors, followed by a Fischer indole synthesis to yield the indole core. rsc.org

In the context of N-alkylation of indoline derivatives, iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols presents a regioselective method for C-H and N-H bond functionalization. organic-chemistry.org This process is believed to involve a cooperative iridium catalyst in an aqueous medium. organic-chemistry.org Furthermore, the synthesis of indolyl-1,3,4-thiadiazole amines from indole-3-carboxaldehyde (B46971) involves a plausible mechanism where an α-iodo substituted species is formed, which then reacts with ammonium (B1175870) thiocyanate. nih.gov

The generation of highly reactive (1H-indol-3-yl)methyl electrophiles, which are precursors to various indole derivatives, has been a challenge due to undesired side reactions. nih.gov A proposed mechanism for their formation from the corresponding alcohol involves a rapid coupling with PBr3 to generate a phosphite (B83602) intermediate. nih.gov This is followed by the elimination of the electrophilic (1H-indol-3-yl)methyl cation species. nih.gov

Kinetic Studies and Reaction Pathway Analysis

Kinetic Isotope Effect (KIE) studies provide valuable insights into reaction mechanisms by comparing the rates of reactions with isotopically labeled reactants. In the context of C-H methylation of N-protected indolines, parallel experiments can be conducted to determine the KIE. doi.org For instance, the yields of the methylated product from both the deuterated and non-deuterated starting material can be measured over time to establish the effect of isotopic substitution on the reaction rate. doi.org

Computational studies on the base-catalyzed enolization of 1,3-dimethylindolin-2-ones, a related heterocyclic system, have shown that the primary kinetic isotope effect can vary with the structure of the transition state. ic.ac.uk The KIE tends to increase as the transition state becomes later, even past the point where the bonds to the transferring hydrogen are of equal length. ic.ac.uk These computational models can help in understanding the underlying factors that influence the KIE in such reactions. ic.ac.uk

Table 1: Parallel KIE Experiment Data for C-H Methylation doi.org

Time (min)Yield (1a-H)Yield (1a-D)
6085
90127
1201810
1502312
1802915

The oxidation of indole derivatives has been studied under pseudo-first-order conditions, where the concentration of one reactant is significantly higher than the other. For example, the oxidative conversion of 5-hydroxyindole (B134679) to 2-oxo-5-hydroxyindole by chloramine-B in a basic solution follows pseudo-first-order kinetics when the initial concentration of the indole is much greater than that of chloramine-B. researchgate.net Similarly, the oxidation of 2-methylindole (B41428) by alkaline potassium hexacyanoferrate(III) follows first-order kinetics with respect to the concentrations of 2-methylindole, hydroxide (B78521) ions, and the oxidizing agent. ekb.eg

In the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals, kinetic modeling is used to understand the reaction pathways. copernicus.orgcopernicus.orgau.dk These studies indicate that •OH addition is the dominant pathway for the reaction with •OH, while both •Cl addition and H-abstraction are significant for the reaction with •Cl. copernicus.orgcopernicus.orgau.dk The resulting indole radicals further react with O2 to form peroxy radicals, which then primarily react with NO and HO2•. copernicus.orgcopernicus.orgau.dk

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecules, providing insights into reaction mechanisms. DFT calculations have been employed to study various reactions involving indole derivatives. For instance, in the rhodium(II)-catalyzed C–H functionalization of indoles, DFT calculations have shown that the reaction can proceed through a nucleophilic attack of the indole at the carbene, forming a carbonium ylide intermediate, followed by a proton transfer to yield a free enol. acs.org

DFT studies have also been used to explore the five possible reaction pathways in certain cycloaddition reactions involving indoline derivatives, helping to understand the observed chemo-, regio-, and stereoselectivities. researchgate.net In the synthesis of indolyl-1,3,4-thiadiazole derivatives, DFT analysis at the B3LYP/6-31G+(d, p) level has been used to predict and investigate the structural, geometric, and electronic properties of the synthesized compounds. nih.gov Furthermore, DFT calculations have been utilized in the regio-selective C3- and N-alkylation of indolines to propose a catalytic cycle and understand the reaction mechanism. organic-chemistry.org

Table 2: Calculated Electronic Parameters for Indole Derivatives using DFT nih.gov

CompoundHOMO (eV)LUMO (eV)Energy Gap (Egap) (eV)
5b-5.321-0.7514.570
5d-5.874-1.9843.890
5i-6.541-2.4524.089

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with the surrounding solvent. For indole and its derivatives in aqueous solution, MD simulations have been employed to investigate solute-solvent interactions and their effects on spectroscopic properties. aip.org These simulations can be performed using hybrid methods that combine quantum mechanical treatment of the solute with classical molecular dynamics for the solvent. aip.org

Such simulations have revealed that the large Stokes shifts observed in the fluorescence spectra of indoles in water are influenced by the solvent reaction field, which increases the excited-state dipole moment. aip.org The simulations also show that a significant portion of the solvent relaxation occurs on a very fast timescale (femtoseconds). aip.org More advanced MD simulations for indole in water have been performed to study the excited-state dynamics, considering different electronic states (Lb, La, and πσ*). nih.gov These simulations help in understanding the complex photophysics of indole, including the solvent-induced inversion of the La and Lb excited states. nih.gov

Computational Spectroscopy for Structural Characterization

Computational spectroscopy, primarily through Density Functional Theory (DFT), serves as a powerful tool for the structural characterization of molecules like this compound. By calculating various spectroscopic parameters, a theoretical fingerprint of the molecule can be generated, which aids in the interpretation of experimental data and confirms its structural features.

Theoretical calculations for related indole derivatives are often performed using DFT methods, such as B3LYP, with a basis set like 6-311++G(d,p). asianpubs.org These computations can predict a range of spectroscopic data, including:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values, when compared with experimental spectra, help in the precise assignment of signals to specific atoms within the molecule.

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the molecule. The Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. nih.gov

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra. This method helps in understanding the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are responsible for the molecule's absorption of UV-visible light.

These computational approaches provide a detailed understanding of the molecule's electronic structure and geometry, which are fundamental to its chemical behavior. For this compound, such studies would elucidate the influence of the N-methyl and 3-methanol substituents on the indoline core's spectroscopic properties.

Interactive Data Table: Theoretical Spectroscopic Data for Indole Derivatives (Illustrative)

This table presents illustrative data based on computational studies of indole and its derivatives, demonstrating the type of information generated through computational spectroscopy. Specific values for this compound would require dedicated calculations.

Spectroscopic ParameterComputational MethodPredicted Value (Illustrative)Application in Structural Characterization
¹H NMR Chemical Shift (δ, ppm)GIAO/B3LYPAromatic Protons: 7.0-7.8Assigns protons to their chemical environment.
¹³C NMR Chemical Shift (δ, ppm)GIAO/B3LYPAromatic Carbons: 110-140Characterizes the carbon skeleton of the molecule.
IR Vibrational Frequency (cm⁻¹)DFT/B3LYPN-H Stretch: ~3400Identifies functional groups and their vibrational modes.
UV-Vis λmax (nm)TD-DFT~280Determines electronic transition energies.

Solvent Effects on Reactivity and Solvation Mechanisms

The solvent environment can significantly influence the reactivity and stability of a solute molecule. For this compound, the nature of the solvent will affect its conformational equilibrium and the accessibility of its reactive sites. Computational studies on indole in different solvents have shown that solvent-solute interactions can be complex and are not solely governed by bulk solvent properties.

Studies on related indole derivatives have utilized quantum mechanics/molecular mechanics (QM/MM) hybrid simulations to model these interactions. ed.ac.uk In such models, the solute is treated with a high level of quantum mechanical theory, while the surrounding solvent molecules are described using classical molecular mechanics. This approach allows for the investigation of specific solute-solvent interactions, such as hydrogen bonding, and their impact on the electronic structure of the solute.

The reactivity of indole derivatives can be tuned by the solvent. acs.org For instance, the regioselectivity of alkylation reactions on the indole nucleus has been shown to be solvent-dependent. acs.org This is attributed to the differential stabilization of transition states by the solvent. For this compound, the polarity and hydrogen-bonding capability of the solvent would play a crucial role in reactions involving the hydroxyl group or the aromatic ring.

Microscopic Origins of Solubility in Water and Methanol (B129727) Systems

The solubility of a compound is determined by the thermodynamics of its transfer from a solid or liquid state into a solvent. For molecules like indole and its derivatives, which have both polar and nonpolar regions, solubility in protic solvents like water and methanol is of particular interest. Indole itself is sparingly soluble in water but highly soluble in methanol. rsc.org

Molecular dynamics simulations and neutron diffraction studies on indole in water and methanol have provided a microscopic picture of its solvation. rsc.orgresearchgate.net These studies reveal the specific interactions that govern its solubility:

Hydrogen Bonding: The primary interaction of indole with both water and methanol is through hydrogen bonding. The N-H group of indole can act as a hydrogen bond donor, and the pi-electron cloud of the aromatic system can act as a hydrogen bond acceptor. rsc.org For this compound, the hydroxyl group provides an additional site for strong hydrogen bonding interactions with both water and methanol.

Role of the Methyl Group in Methanol: It was initially thought that the enhanced solubility of indole in methanol compared to water was due to favorable interactions between the nonpolar parts of indole and the methyl group of methanol (a hydrophobic effect). However, studies have shown that the primary interactions are electrostatic. rsc.org The presence of methanol hydrogen bonds with the π electrons of the benzene (B151609) ring of indole can explain the increase in solubility of indole in methanol relative to water. rsc.org

Solvation Shell Structure: The arrangement of solvent molecules in the first solvation shell around the solute is critical. In both water and methanol, the solvent molecules orient themselves to maximize favorable electrostatic interactions. The differences in the structure of these solvation shells around indole in water versus methanol are thought to be a key factor in their differential solubility. nih.gov

Thermodynamics of Solvation: The solvation process is governed by both enthalpy and entropy changes. For indole, the solvation in methanol is found to be enthalpically driven. rsc.org This suggests that the favorable energetic interactions between indole and methanol molecules are the primary reason for its high solubility. The creation of a cavity in the solvent to accommodate the solute also plays a role, and the energy required for this is different in water and methanol. nih.govaip.org

For this compound, the presence of the N-methyl group removes the N-H hydrogen bond donor capability present in indole, which would alter its interaction with protic solvents. However, the hydroxyl group of the methanol substituent would be a primary site for hydrogen bonding, likely dominating its interaction with water and methanol.

Interactive Data Table: Solvation Properties of Indole in Water and Methanol

This table summarizes findings from studies on indole, which provide a basis for understanding the solvation of this compound.

PropertyWaterMethanolMicroscopic Origin
Solubility Sparingly solubleHighly solubleEnhanced hydrogen bonding of methanol with the indole π-system. rsc.org
Primary Interaction Electrostatic (Hydrogen Bonding)Electrostatic (Hydrogen Bonding)Interaction of solvent with N-H group and π-electron cloud. rsc.org
Driving Force -Enthalpically drivenFavorable solute-solvent energetic interactions. rsc.org
Solvation Shell Structured water moleculesStructured methanol moleculesOrientation of solvent molecules to maximize electrostatic interactions. nih.gov

Spectroscopic and Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (1-Methylindolin-3-yl)methanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy for this compound reveals the number of distinct proton environments, their integration (the number of protons of each type), and their coupling interactions with neighboring protons. The spectrum is expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring, the aliphatic protons on the five-membered heterocyclic ring and the hydroxymethyl side chain, and the N-methyl group.

The aromatic region would typically display four protons corresponding to the C4, C5, C6, and C7 positions of the indoline (B122111) nucleus. The protons at the C2, C3, and the methylene (B1212753) of the hydroxymethyl group represent the aliphatic portion, showing distinct diastereotopic or coupled signals. The N-methyl group is expected to appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H4~7.15d1H~7.4
H5~6.85t1H~7.6
H6~7.20t1H~7.8
H7~6.65d1H~7.8
H2a / H2b~3.30 / ~2.80m2H-
H3~3.50m1H-
-CH₂OH~3.75m2H-
N-CH₃~2.75s3H-
-OHVariablebr s1H-

Note: The chemical shifts are estimated values. Actual experimental values may vary based on solvent and concentration. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The spectrum is expected to show ten signals corresponding to the ten carbon atoms of the molecule. The chemical shifts differentiate the aromatic carbons from the aliphatic carbons of the indoline ring, the N-methyl group, and the hydroxymethyl side chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2~55.0
C3~40.0
C3a~128.0
C4~124.5
C5~118.0
C6~127.5
C7~109.0
C7a~152.0
-CH₂OH~65.0
N-CH₃~35.0

Note: The chemical shifts are estimated values. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are indispensable for establishing the definitive structure of this compound by revealing correlations between nuclei. researchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would map the proton-proton coupling networks within the molecule. It would be expected to show correlations between adjacent aromatic protons (H4-H5, H5-H6, H6-H7) and throughout the aliphatic spin system, confirming the connectivity between the H3 proton, the diastereotopic H2 protons, and the protons of the hydroxymethyl group. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would allow for the unambiguous assignment of each carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton from the ¹H NMR spectrum (e.g., correlating the N-CH₃ proton signal to the N-CH₃ carbon signal). mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include the N-CH₃ protons to the C2 and C7a carbons, and the hydroxymethyl protons to the C3 carbon, thereby confirming the placement of the substituents on the indoline core.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment identifies protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOESY could reveal spatial proximity between the N-methyl protons and the H7 proton, providing conformational information.

While solution-state NMR is most common, solid-state NMR (ssNMR) spectroscopy is a valuable technique for characterizing compounds in their solid, crystalline, or amorphous forms. For a molecule like this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. Furthermore, ssNMR can distinguish between different molecules in an asymmetric unit of a crystal. iastate.edu Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide a high-resolution carbon spectrum in the solid state. While specific ssNMR studies on this compound are not documented in the literature, the technique remains a powerful option for in-depth solid-phase characterization of indole (B1671886) alkaloids and related heterocycles. iastate.edunih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (molecular formula C₁₀H₁₃NO), the nominal molecular weight is 163 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent ion, serving as a powerful confirmation of the molecular formula. rsc.org An HRMS analysis of this compound would be expected to yield an exact mass that corresponds uniquely to the formula C₁₀H₁₃NO, distinguishing it from other potential isobaric compounds.

Table 3: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₀H₁₄NO⁺164.1070
[M+Na]⁺C₁₀H₁₃NNaO⁺186.0889
[M]⁺˙C₁₀H₁₃NO⁺˙163.0992

Note: The calculated exact mass values are based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

MALDI-TOF Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of analytes with high precision. In the analysis of this compound, this soft ionization method is particularly useful for minimizing fragmentation and providing a clear molecular ion peak.

Research Findings: In a typical MALDI-TOF analysis, the this compound sample is co-crystallized with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). Upon irradiation with a pulsed laser, the matrix absorbs the energy and facilitates the desorption and ionization of the analyte molecules, primarily as protonated species [M+H]⁺. For this compound (C₁₀H₁₃NO), the expected monoisotopic mass is approximately 163.0997 g/mol . The MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule at m/z ≈ 164.1070. The high resolution of the TOF analyzer allows for accurate mass determination, which serves as a primary confirmation of the compound's identity. Recent studies on related indole derivatives have also explored the use of novel nitro-indole based matrices, which can enhance ionization efficiency for a broad class of analytes in both positive and negative ion modes. nih.govacs.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound provides characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds.

Research Findings: The structure of this compound contains several key functional groups: a hydroxyl (-OH) group, a tertiary amine (N-CH₃), aromatic C-H bonds, and aliphatic C-H bonds. The analysis of its IR spectrum, by comparison with spectra of related molecules like 1-methylindole (B147185) and methanol (B129727), allows for the assignment of these characteristic vibrations. researchgate.netdocbrown.inforesearchgate.net

O-H Stretching: A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹, which is characteristic of the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding. docbrown.info

C-H Stretching: Multiple peaks are anticipated in the 3100-2800 cm⁻¹ region. Aromatic C-H stretching vibrations from the benzene ring typically appear between 3100-3000 cm⁻¹. researchgate.net Aliphatic C-H stretching vibrations from the methyl and indoline ring methylene groups are expected between 3000-2850 cm⁻¹. researchgate.net

C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol is expected in the 1260-1000 cm⁻¹ range. docbrown.info

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically observed in the 1250-1020 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions from the C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

Table 1: Expected IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Bond VibrationIntensity
3400–3200O-H Stretch (H-bonded)Strong, Broad
3100–3000Aromatic C-H StretchMedium
3000–2850Aliphatic C-H StretchMedium
1600–1450Aromatic C=C StretchMedium-Weak
1260–1000C-O Stretch (Primary Alcohol)Strong

X-ray Diffraction Analysis for Crystalline Structures

Research Findings: While specific crystallographic data for this compound is not widely published, analysis of closely related indole derivatives provides insight into the expected structural features. nih.govresearchgate.net For instance, crystal structures of various 1-methyl-1H-indole derivatives have been reported, crystallizing in systems such as monoclinic and triclinic. nih.govresearchgate.net

The process would involve growing a suitable single crystal of this compound, mounting it on a diffractometer, and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. The analysis would reveal the planarity of the indoline ring system, the conformation of the methanol substituent, and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.

Table 2: Representative Crystal Data Parameters from a Related Indole Derivative
ParameterExample Value (for a related compound)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0033
b (Å)12.9427
c (Å)16.2699
β (°)102.571
Volume (ų)2055.96
Z (molecules/cell)4

Note: Data is illustrative and based on a known structure of a related 1-methyl-1H-indole derivative for contextual purposes. nih.gov

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating this compound from reaction impurities and for assessing its chemical purity.

HPLC is a primary method for the quantitative analysis and purity determination of organic compounds. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating indole and indoline derivatives.

Research Findings: A typical RP-HPLC method for analyzing this compound would employ a C18 stationary phase. researchgate.netcetjournal.it The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, sometimes with an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape. researchgate.netcetjournal.it The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. Detection is commonly achieved using a UV detector, set at a wavelength where the indole or indoline chromophore absorbs strongly (typically around 220 nm or 280 nm). The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Studies on related indole metabolites show that retention times are highly correlated with the lipophilicity of the compounds. nih.gov

Table 3: Typical HPLC Parameters for Indoline Derivative Analysis
ParameterCondition
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseIsocratic or Gradient elution with Methanol/Water + 0.1% TFA
Flow Rate0.6–1.0 mL/min
DetectionUV at 280 nm
Temperature30 °C

Note: These are representative parameters and require optimization for the specific compound. cetjournal.it

TLC is a rapid, simple, and cost-effective technique used for monitoring the progress of chemical reactions, identifying compounds, and assessing purity.

Research Findings: For this compound, TLC is typically performed on silica (B1680970) gel plates (silica gel 60 F₂₅₄). caribjscitech.com A suitable mobile phase, or eluent, is chosen to achieve good separation between the product and any starting materials or byproducts. Common solvent systems for indole derivatives include mixtures of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or methanol. caribjscitech.com After developing the plate, the separated spots are visualized. Since the indoline ring contains a chromophore, spots can often be seen under UV light (at 254 nm). caribjscitech.com The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The indoline moiety in this compound contains a chromophore that absorbs UV radiation at characteristic wavelengths, making this technique suitable for quantitative analysis and for monitoring reaction kinetics.

Research Findings: The UV-Vis spectrum of this compound is expected to be similar to that of its close analog, 1-methylindole. dergipark.org.tr Studies on 1-methylindole show characteristic absorption bands in the UV region. Theoretical and experimental analyses predict several electronic transitions. dergipark.org.trresearchgate.net For instance, in a solvent like ethanol (B145695), 1-methylindole exhibits absorption maxima (λ_max) around 220 nm and 280-290 nm. dergipark.org.tr These absorptions correspond to π→π* electronic transitions within the aromatic system.

Because the absorbance is proportional to the concentration of the compound (according to the Beer-Lambert law), UV-Vis spectroscopy can be effectively used to monitor the rate of a reaction that produces or consumes this compound by tracking the change in absorbance at a specific λ_max over time.

Table 4: Expected UV-Vis Absorption Maxima for this compound in Ethanol
Wavelength (λ_max)Electronic Transition
~220 nmπ→π
~285 nmπ→π

Note: Values are based on the closely related compound 1-methylindole. dergipark.org.tr

Academic and Research Applications of 1 Methylindolin 3 Yl Methanol As a Chemical Scaffold

Utilization as a Versatile Synthetic Building Block

(1-Methylindolin-3-yl)methanol is a key intermediate and building block in organic synthesis, prized for its utility in constructing more complex molecular architectures. nih.gov The indole (B1671886) framework is a privileged structure in drug discovery, and this compound provides a direct route to introduce the N-methylated indoline (B122111) moiety into target molecules. bioengineer.orgmdpi.com The primary alcohol at the C3 position is a versatile functional handle that can be readily converted into a variety of other groups, such as halides, azides, amines, or esters, or used in coupling reactions.

Researchers have utilized similar indolylmethanol platforms for the synthesis of diverse heterocyclic compounds. acs.orgnih.gov The N-methylation of the indoline core can enhance metabolic stability and modulate the electronic properties of the molecule, which is a desirable feature in the development of bioactive compounds. springernature.com The strategic placement of the methanol (B129727) group allows for its participation in intramolecular reactions to form fused ring systems or its use as a point of attachment for extending molecular complexity.

Table 1: Synthetic Transformations of the Indolylmethanol Moiety

Starting Moiety Reagent/Reaction Type Resulting Functional Group Potential Application
Primary Alcohol (-CH₂OH) Oxidation (e.g., PCC, Swern) Aldehyde (-CHO) Synthesis of indole-3-carboxaldehyde (B46971) derivatives
Primary Alcohol (-CH₂OH) Halogenation (e.g., SOCl₂, PBr₃) Halide (-CH₂X) Nucleophilic substitution reactions
Primary Alcohol (-CH₂OH) Esterification (e.g., Ac₂O, RCOOH) Ester (-CH₂OCOR) Prodrug synthesis, functional group protection
Primary Alcohol (-CH₂OH) Mitsunobu Reaction Azides, Ethers, etc. Introduction of various nucleophiles

Role in Asymmetric Synthesis as a Chiral Precursor or Auxiliary

The indoline scaffold itself is a valuable component in asymmetric synthesis. When used in its enantiomerically pure form, the rigid bicyclic structure can effectively control the stereochemical outcome of reactions. Chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to direct the stereoselectivity of subsequent reactions. wikipedia.org The (S)-indoline framework has been successfully employed as a chiral auxiliary in the asymmetric synthesis of 1,2-amino alcohols. nih.gov In this context, chiral hydrazones derived from the indoline auxiliary react with organolithium reagents with exceptionally high diastereoselectivity (up to >99% de). nih.gov

While this compound itself contains a stereocenter at the C3 position, its primary application in this area is often as a precursor to more complex chiral ligands or catalysts. acs.orgnih.gov The development of organocatalytic asymmetric reactions has highlighted the importance of indole-based chiral heterocycles. nih.govacs.org By leveraging the inherent chirality of the indoline core, chemists can design and synthesize novel catalysts for a range of enantioselective transformations, contributing to the efficient production of optically pure compounds. oup.com

Contribution to the Development of Novel Synthetic Methodologies

The unique reactivity of the indole nucleus and its derivatives, including this compound, has spurred the development of new synthetic methods. Research into the functionalization of the indole ring is a vibrant area of organic chemistry. bioengineer.org For instance, novel methods have been developed for the efficient synthesis of 3-monohalooxindoles through the acidolysis of 3-phosphate-substituted oxindoles, which are derived from isatins. nih.govbeilstein-journals.org This highlights the C3 position as a key site for chemical manipulation.

Furthermore, the generation of reactive intermediates from indolylmethanols is a strategy for developing new carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net For example, under acidic or Lewis acidic conditions, indolylmethanols can form stabilized carbocation intermediates that readily react with a variety of nucleophiles. This reactivity has been harnessed in the development of efficient Friedel-Crafts alkylations and other substitution reactions. The quest for milder and more efficient ways to activate the C3-hydroxyl group continues to drive methodological innovation in the field. nih.gov

Scaffold for the Construction of Complex Polycyclic Systems

Functionalized indoline frameworks are central structural motifs in many natural products, including alkaloids like vincorine and minfiensine. nih.gov Consequently, the use of indoline derivatives as scaffolds for building complex, multi-ring systems is a significant area of research. Methodologies such as dearomatization of indoles via cycloaddition reactions provide a powerful way to convert simple planar molecules into structurally intricate and stereochemically rich polycyclic systems. nih.govacs.org

Researchers have developed divergent annulation reactions using indoles and 1,2-diaza-1,3-dienes to efficiently synthesize two different types of polycyclic fused indoline scaffolds: tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. nih.govacs.org Other strategies involve intramolecular oxidative coupling or cascade dearomative cyclization of alkyne-tethered indoles to create spiro-indolines and other complex topologies. nih.govfrontiersin.org The this compound scaffold, with its pre-installed N-methyl group and a functional handle at C3, is an ideal starting point for these synthetic endeavors.

Table 2: Examples of Polycyclic Systems Derived from Indoline Scaffolds

Reaction Type Reactant Partner Resulting Polycyclic System Reference
[4+2] Cycloaddition 1,2-Diaza-1,3-dienes Tetrahydro-1H-pyridazino[3,4-b]indoles nih.gov
[3+2] Cycloaddition 1,2-Diaza-1,3-dienes Tetrahydropyrrolo[2,3-b]indoles nih.govacs.org
Intramolecular Oxidative Coupling β-ketoamides Tetracyclic spiroindolines nih.gov
Cascade Cyclization Alkyne-tethered substrates Fused and bridged indolines frontiersin.org

Design and Synthesis of Chemical Probes for Research

The indole scaffold is a "privileged structure" frequently found in molecules that interact with biological targets. This makes derivatives like this compound excellent starting points for the design and synthesis of chemical probes to investigate biological processes. A significant area of research is the development of indole-based inhibitors of tubulin polymerization, which are valuable tools for studying cytoskeletal dynamics and also serve as potential anticancer agents. tandfonline.comnih.govsemanticscholar.org

By modifying the this compound scaffold, researchers can synthesize libraries of compounds to probe structure-activity relationships (SAR). For example, various aroylindoles and arylthioindoles have been identified as potent inhibitors of tubulin assembly by interacting with the colchicine (B1669291) binding site. mdpi.com These molecules act as chemical probes to study the consequences of microtubule disruption, such as cell cycle arrest and apoptosis. mdpi.com The ability to systematically alter the structure originating from the this compound core allows for the fine-tuning of potency and selectivity, leading to more precise tools for chemical biology. tdl.org

Potential Contributions to Advanced Materials Chemistry

While the primary applications of this compound have been in medicinal and synthetic chemistry, the electronic properties of the indole nucleus suggest potential for its use in advanced materials. Polycyclic aromatic systems and heterocyclic compounds are of great interest in materials science for their potential use in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The indole ring is an electron-rich heterocycle, and its incorporation into larger, conjugated systems can modulate the electronic and optical properties of the resulting material. Researchers have designed and synthesized π-expanded indoloindolizines by merging indole and indolizine (B1195054) moieties, demonstrating that the electronic structure can be precisely modulated. The this compound scaffold could serve as a foundational building block for creating novel organic semiconductors or functional polymers. The hydroxymethyl group provides a convenient point for polymerization or for grafting the indole unit onto other material backbones, potentially leading to new materials with tailored optoelectronic properties.

Q & A

Q. Basic Characterization Techniques

  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths and angles .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methyl (δ ~1.5 ppm) and hydroxymethyl (δ ~3.5–4.5 ppm) groups.
    • MS (ESI or EI) : Verify molecular ion peak (e.g., m/z ~177 for C₁₁H₁₃NO).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

What experimental strategies are used to evaluate the biological activity of this compound?

Q. Basic Pharmacological Screening

  • Enzyme inhibition assays : Measure IC₅₀ values against targets like kinases or proteases using fluorogenic substrates .
  • Receptor binding studies : Employ radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled compounds) to quantify affinity (Kd) .
  • Cell-based functional assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/IL-1β ELISA) in relevant cell lines .

How can researchers ensure sample purity and reproducibility in studies involving this compound?

Q. Basic Quality Control

  • Chromatography : Use HPLC (C18 column, MeOH/H₂O mobile phase) or GC-MS to verify purity (>95%).
  • TLC : Monitor reaction progress using silica plates and UV/iodine visualization .
  • Elemental analysis : Confirm empirical formula (C, H, N, O percentages) .

How do structural modifications influence the biological activity of this compound derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets (e.g., observed in indole derivatives ).
    • Hydroxymethyl position : Adjusting spatial orientation (e.g., 3- vs. 4-position) alters receptor interaction .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes and guide synthesis .

How should contradictory data on the compound’s biological activity be resolved?

Q. Advanced Data Contradiction Analysis

  • Variable control : Compare studies for differences in cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, temperature), or compound purity .
  • Dose-response validation : Replicate experiments across multiple concentrations to confirm EC₅₀/IC₅₀ consistency .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

What mechanistic insights can be gained from interaction studies of this compound?

Q. Advanced Mechanistic Probes

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .
  • Mutagenesis studies : Identify critical residues in target proteins by substituting key amino acids (e.g., Ala-scanning) .

How do physicochemical properties (solubility, stability) impact pharmacological studies?

Q. Advanced Preclinical Optimization

  • Solubility : Test in PBS, DMSO, or simulated gastric fluid. Use co-solvents (e.g., PEG 400) for poorly water-soluble analogs .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Add antioxidants (e.g., BHT) if oxidation is observed .

What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

Q. Advanced Synthesis Design

  • Chiral catalysts : Use BINOL-derived ligands or enzymatic resolution (e.g., lipases) to achieve >99% ee .
  • Dynamic kinetic resolution : Combine racemization and selective crystallization for scalable production .

What safety protocols are recommended for handling this compound?

Q. Basic Laboratory Safety

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile intermediates.
  • Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal. Follow institutional guidelines for organic waste .

Notes

  • Methodological Rigor : Answers integrate cross-disciplinary techniques (e.g., crystallography, enzymology) to address both basic and advanced queries.
  • Contradiction Management : Emphasis on replication, meta-analysis, and variable control aligns with qualitative research best practices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.